molecular formula C12H17N3O2 B2877564 4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid CAS No. 924867-94-7

4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B2877564
CAS No.: 924867-94-7
M. Wt: 235.287
InChI Key: WKWJRRHPKSOARW-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 924872-01-5) is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.29 g/mol . This pyrimidine-carboxylic acid derivative is offered as a pharmaceutical intermediate, indicating its primary value in the research and development of active pharmaceutical ingredients (APIs) and other biologically active molecules . As a building block in medicinal chemistry, it can be utilized in the synthesis of more complex compounds, particularly in exploring structure-activity relationships and optimizing drug-like properties. The compound is intended for research applications only and is not approved for diagnostic, therapeutic, or any form of human or veterinary use. Researchers should consult the material's Safety Data Sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8-3-5-15(6-4-8)12-13-7-10(11(16)17)9(2)14-12/h7-8H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWJRRHPKSOARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-methylpiperidine, which is then reacted with pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 of the pyrimidine ring critically influences biological activity and physicochemical properties. Key analogs include:

Compound Name Position 2 Substituent Key Properties/Activities Reference
4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid 4-Methylpiperidin-1-yl Potential SCD1 inhibition (inferred)
4-Methyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid Morpholin-4-yl Plant growth inhibition (P<0.001)
2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid 4-Hydroxypiperidin-1-yl Enhanced solubility due to hydroxyl group
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid Trifluoromethyl Increased lipophilicity and electronegativity
4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid Propargylamino Reactivity for click chemistry applications
  • Biological Activity : The morpholine analog () demonstrated strong growth inhibition in plants, suggesting that bulkier or polar substituents at position 2 may enhance bioactivity in certain contexts. The trifluoromethyl group () likely improves membrane permeability due to its lipophilic nature.
  • Solubility : Hydroxyl-containing analogs (e.g., 2-(4-hydroxypiperidin-1-yl)) may exhibit improved aqueous solubility compared to the methylpiperidine variant .

Substituent Variations at Position 4

Position 4 modifications impact steric and electronic properties:

Compound Name Position 4 Substituent Key Properties/Activities Reference
This compound Methyl Balanced lipophilicity and stability
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester 6-(Trifluoromethyl)pyridin-3-yl Enhanced electron-withdrawing effects
2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid Pyridin-4-yl Aromatic interactions for target binding
  • Electron Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at position 4 may stabilize the carboxylic acid moiety, affecting ionization (pKa) and bioavailability .
  • Synthetic Accessibility : Methyl groups (as in the target compound) are synthetically straightforward, enabling scalable production compared to complex aryl or heteroaryl substituents .

Biological Activity

4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid (CAS Number: 924867-94-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a molecular formula of C12H17N3O2C_{12}H_{17}N_{3}O_{2} and a molecular weight of 235.28 g/mol. The exploration of its biological activity is critical in understanding its potential therapeutic applications.

PropertyValue
Molecular FormulaC12H17N3O2C_{12}H_{17}N_{3}O_{2}
Molecular Weight235.28 g/mol
CAS Number924867-94-7
DensityN/A
Boiling PointN/A
Melting PointN/A

The primary biological activity of this compound is linked to its role as an inhibitor of specific enzymes, particularly those involved in inflammatory pathways. Research indicates that compounds with similar structures have been shown to inhibit enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which plays a significant role in the metabolism of prostaglandins, thereby influencing inflammatory responses and pain pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes. For example, it has been reported to have a high affinity for 15-PGDH, showing an apparent inhibition constant (KiK_i) of approximately 0.1 nM, which indicates strong binding and potential effectiveness in modulating prostaglandin levels .

In Vivo Studies

In vivo studies using animal models have shown that administration of the compound can lead to increased levels of prostaglandin E2 (PGE2) in various tissues, including lung and liver, suggesting that it may have therapeutic effects in conditions characterized by inflammation or tissue damage. Notably, the compound has been observed to accelerate recovery in models of bone marrow transplantation and reduce the severity of colitis .

Case Studies

  • Colitis Model : In a DSS-induced colitis model, treatment with the compound resulted in reduced disease severity, highlighting its anti-inflammatory properties.
  • Bone Marrow Transplantation : In studies involving bone marrow transplantation, administration of the compound improved recovery rates and overall health outcomes in treated mice.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives known for their pharmacological properties:

Compound NameTarget EnzymeKiK_i (nM)Effects Observed
This compound15-PGDH0.1Increased PGE2 levels, reduced colitis severity
Quinoxaline DerivativeVariousVariesProtective in multiple disease models
Dihydroquinazolinone DerivativePfATP4VariesAntimalarial activity

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